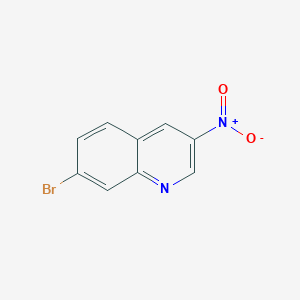

7-Bromo-3-nitroquinoline

Description

Properties

IUPAC Name |

7-bromo-3-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-2-1-6-3-8(12(13)14)5-11-9(6)4-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRDKKJRMLHPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Bromo-3-nitroquinoline CAS 1823335-91-6 properties

An In-depth Technical Guide to 7-Bromo-3-nitroquinoline (CAS 1823335-91-6): Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. Its derivatives are integral to the development of drugs with antimalarial, antibacterial, and notably, anticancer properties.[1] Within this important class of heterocycles, functionalized bromo- and nitroquinolines serve as exceptionally versatile intermediates. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the nitro group can be a critical pharmacophore or a precursor to an amino group, profoundly influencing the molecule's biological activity.[2][3]

This technical guide provides a comprehensive overview of 7-Bromo-3-nitroquinoline (CAS 1823335-91-6), a specialized building block for research and development. While specific experimental data for this compound is limited, this document consolidates available information and provides expert-driven insights into its properties, a plausible synthetic route, and its significant potential in the field of oncology drug discovery, particularly as an intermediate for novel anticancer agents.[4]

Physicochemical and Computed Properties

A summary of the core physicochemical properties of 7-Bromo-3-nitroquinoline is presented below. It is important to note that while the molecular formula and weight are definitive, other parameters are currently based on computational predictions and should be confirmed experimentally.[1][5]

| Property | Value | Source |

| CAS Number | 1823335-91-6 | [5] |

| Molecular Formula | C₉H₅BrN₂O₂ | [5] |

| Molecular Weight | 253.05 g/mol | [5] |

| Boiling Point | 373.4 ± 22.0 °C (Predicted) | [1] |

| Density | 1.747 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -0.43 ± 0.25 (Predicted) | [1] |

Proposed Synthesis and Mechanistic Rationale

Causality Behind the Synthetic Strategy

Electrophilic nitration of the quinoline ring is highly dependent on reaction conditions. In strongly acidic media (e.g., concentrated sulfuric acid), the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring (positions 2, 3, 4) towards electrophilic attack, thereby directing the incoming electrophile (the nitronium ion, NO₂⁺) to the carbocyclic (benzene) ring. Typically, this results in substitution at the C5 and C8 positions.

Achieving substitution at the C3 position, as required for 7-Bromo-3-nitroquinoline, is less common and suggests that the reaction may not proceed under standard harsh acidic conditions or that the electronic properties of the starting 7-bromoquinoline influence the regioselectivity in a non-standard way. However, a plausible and well-precedented method for the nitration of bromoquinolines involves using a mixture of nitric and sulfuric acids at controlled temperatures.[3] This remains the most viable proposed pathway.

Proposed Experimental Protocol: Nitration of 7-Bromoquinoline

This protocol is adapted from the successful synthesis of 6,8-Dibromo-5-nitroquinoline and represents a logical starting point for the synthesis of the target compound.[3]

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-bromoquinoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at a concentration of approximately 1g per 10 mL.

-

Cool the resulting solution to -5 °C using a salt-ice bath. Rationale: Low temperature is critical to control the exothermic reaction and minimize the formation of side products.

Step 2: Nitration

-

Slowly add a pre-cooled solution of 50% nitric acid (HNO₃) in concentrated sulfuric acid (approx. 1.1 eq of HNO₃) to the stirred 7-bromoquinoline solution via the dropping funnel. Maintain the internal temperature at or below 0 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.

-

Let the reaction mixture slowly warm to room temperature and continue stirring for another 2-4 hours, monitoring the reaction progress by TLC.

Step 3: Work-up and Isolation

-

Carefully pour the reaction mixture onto crushed ice in a large beaker. Rationale: This quenches the reaction and precipitates the organic product.

-

Allow the ice to melt completely, then neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7.

-

Extract the aqueous mixture three times with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

Step 4: Purification

-

The crude 7-Bromo-3-nitroquinoline can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the purified product as a solid.

Caption: Proposed workflow for the synthesis of 7-Bromo-3-nitroquinoline.

Predicted Spectroscopic Characterization

No experimental spectra for 7-Bromo-3-nitroquinoline are publicly available. However, based on the known spectra of related quinoline derivatives, a predicted ¹H and ¹³C NMR profile can be constructed. These predictions are invaluable for researchers to confirm the identity of the synthesized product.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

The protons on the pyridine ring (H2, H4) are expected to be the most deshielded due to the electron-withdrawing effects of the ring nitrogen and the nitro group at C3. H2 and H4 will likely appear as sharp singlets or narrow doublets.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| H-2 | 9.2 - 9.4 | s | Highly deshielded by adjacent nitrogen and C3-NO₂ group. |

| H-4 | 8.8 - 9.0 | s | Deshielded by adjacent nitrogen and C3-NO₂ group. |

| H-5 | 8.1 - 8.3 | d | Standard aromatic proton on the benzene ring. |

| H-6 | 7.7 - 7.9 | t | Standard aromatic proton, coupled to H5 and H8. |

| H-8 | 8.3 - 8.5 | d | Deshielded by peri-interaction and adjacent bromine. |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

The carbon atoms attached to or near the electronegative nitrogen and nitro group (C2, C3, C4, C4a, C8a) will show characteristic shifts.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 150 - 153 | Adjacent to nitrogen. |

| C-3 | 145 - 148 | Attached to the nitro group. |

| C-4 | 135 - 138 | Influenced by nitrogen and nitro group. |

| C-4a | 128 - 130 | Bridgehead carbon. |

| C-5 | 129 - 131 | Standard aromatic carbon. |

| C-6 | 130 - 132 | Standard aromatic carbon. |

| C-7 | 122 - 125 | Attached to bromine. |

| C-8 | 126 - 128 | Standard aromatic carbon. |

| C-8a | 147 - 149 | Bridgehead carbon adjacent to nitrogen. |

Applications in Drug Discovery: A Focus on Anticancer Agents

The primary value of 7-Bromo-3-nitroquinoline lies in its potential as a key intermediate for the synthesis of novel therapeutic agents. The quinoline nucleus is a well-established scaffold in anticancer drug development.

The 3-Nitroquinoline Moiety as an Anticancer Pharmacophore

Recent research has identified the 3-nitroquinoline framework as a novel class of potent antitumor agents.[4] A study focused on designing and synthesizing 3-nitroquinoline derivatives found that they exhibited prominent antiproliferative effects against tumor cell lines that overexpress the Epidermal Growth Factor Receptor (EGFR).[4] Several compounds from this class showed inhibitory activities with IC₅₀ values in the micromolar to nanomolar range, establishing 3-nitroquinolines as a promising template for the development of new anticancer drugs.[4]

Utility of 7-Bromo-3-nitroquinoline as a Building Block

7-Bromo-3-nitroquinoline is an ideal precursor for generating a library of novel 3-nitroquinoline derivatives for structure-activity relationship (SAR) studies. The bromine atom at the C7 position serves as a versatile synthetic handle for introducing a wide variety of substituents via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for systematic modification of the molecule to optimize its potency, selectivity, and pharmacokinetic properties.

Field-Proven Experimental Protocols for Biological Evaluation

To assess the potential anticancer activity of derivatives synthesized from 7-Bromo-3-nitroquinoline, a series of established in-vitro assays can be employed. The following protocols are based on methodologies used to evaluate highly brominated quinoline derivatives for their antiproliferative and cytotoxic effects.[3]

BrdU Cell Proliferation ELISA

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA, serving as a direct measure of cell proliferation.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HT29, HeLa) in a 96-well plate at a density of 3 x 10³ cells per well and incubate overnight.

-

Compound Treatment: Expose the cells to increasing concentrations of the test compound (and a positive control like 5-Fluorouracil) for 24-48 hours.

-

BrdU Labeling: Add 20 μL of BrdU labeling reagent to each well and incubate for 4 hours to allow for incorporation into the DNA of proliferating cells.

-

Fixation and Denaturation: Aspirate the culture medium and add 200 μL of FixDenat solution to each well to fix the cells and denature the DNA for 30 minutes.

-

Antibody Incubation: Add an anti-BrdU-POD (peroxidase-conjugated) antibody and incubate for 90 minutes.

-

Detection: After washing, add the substrate solution. The peroxidase enzyme catalyzes a reaction that produces a colored product.

-

Measurement: Measure the absorbance using an ELISA plate reader. The signal intensity is directly proportional to the amount of cell proliferation.

-

Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Caption: Workflow for the BrdU cell proliferation assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH, a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

Step-by-Step Methodology:

-

Cell Treatment: Seed and treat cells with the test compound at its predetermined IC₅₀ concentration for 24 hours. Include positive (cells lysed with Triton X-100) and negative controls.

-

Supernatant Collection: Transfer the cell culture supernatant from each well to a new assay plate.

-

Reaction Mixture: Add the LDH reaction mixture to each well.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released.

-

Analysis: Calculate the percentage of cytotoxicity relative to the controls.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 7-Bromo-3-nitroquinoline is not widely available, GHS hazard statements for closely related compounds like 7-bromoquinoline and other nitro-aromatics suggest that it should be handled with caution.[6]

-

Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

7-Bromo-3-nitroquinoline (CAS 1823335-91-6) represents a strategically important, albeit under-documented, chemical intermediate. Its true value is realized in its potential as a precursor for a new generation of 3-nitroquinoline-based anticancer agents targeting pathways like EGFR. This guide provides a foundational framework for researchers, offering a plausible synthetic route, predicted characterization data, and established protocols for biological evaluation. By leveraging the dual functionality of the bromo and nitro groups, 7-Bromo-3-nitroquinoline stands as a valuable tool for medicinal chemists aiming to expand the chemical space and develop novel, potent therapeutics.

References

- [No Source Found]

- MolCore. 1823335-91-6 | 7-Bromo-3-nitroquinoline.

- Benchchem.

- ChemicalBook. Quinoline, 7-bromo-3-nitro- CAS#: 1823335-91-6.

- [No Source Found]

- [No Source Found]

- [No Source Found]

-

PubMed. Discovering novel 3-nitroquinolines as a new class of anticancer agents. Available from: [Link]

-

National Center for Biotechnology Information. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available from: [Link]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

-

National Center for Biotechnology Information. Review on recent development of quinoline for anticancer activities. PMC. Available from: [Link]

-

PubChem. 7-Bromoquinoline. Available from: [Link]

Sources

- 1. scirp.org [scirp.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 7-Bromoquinoline | C9H6BrN | CID 521259 - PubChem [pubchem.ncbi.nlm.nih.gov]

7-Bromo-3-nitroquinoline molecular weight and formula C9H5BrN2O2

High-Purity Intermediate for Kinase Inhibitor & DNA Intercalator Scaffolds

Executive Summary

7-Bromo-3-nitroquinoline (C₉H₅BrN₂O₂) is a bifunctional heteroaromatic scaffold critical in the synthesis of advanced medicinal agents. Unlike simple quinolines, this derivative possesses orthogonal reactivity handles: an electrophilic nitro group at C3 (pyridine ring) and a halogenated bromo group at C7 (benzene ring).

This dual-functionality allows for sequential, chemoselective derivatization. The C3-nitro group serves as a masked amine for constructing urea/amide-based kinase hinge binders, while the C7-bromo position enables cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the hydrophobic tail, a common requirement for optimizing solubility and potency in drug discovery (e.g., EGFR, VEGFR inhibitors).

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 7-Bromo-3-nitroquinoline |

| CAS Number | 1823335-91-6 (Isomer Specific) |

| Molecular Formula | C₉H₅BrN₂O₂ |

| Molecular Weight | 253.05 g/mol |

| Exact Mass | 251.9534 |

| Appearance | Pale yellow to tan crystalline solid |

| Predicted LogP | 2.85 ± 0.4 |

| Topological Polar Surface Area | 58.7 Ų |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in MeOH |

Synthetic Pathways

Direct nitration of 7-bromoquinoline is not recommended as it predominantly yields the 5-nitro or 8-nitro isomers due to the electronic directing effects of the fused benzene ring. The authoritative synthesis requires a de novo construction of the pyridine ring via a modified Friedländer or condensation approach.

Primary Route: Condensation of 2-Amino-4-bromobenzaldehyde

This route ensures total regiocontrol, placing the nitro group exclusively at C3 and the bromine at C7.

Mechanism:

-

Precursor Synthesis: 2-Amino-4-bromobenzaldehyde is generated from 4-bromo-2-nitrotoluene via oxidation (e.g., DMSO/NaOEt or catalytic oxidation) followed by iron-mediated reduction.

-

Ring Closure: The amino-aldehyde condenses with methazonic acid (generated in situ from nitromethane and base) or 2-nitroethanol .

-

Dehydration: Spontaneous dehydration aromatizes the system to the quinoline core.

Figure 1: Regioselective synthesis pathway ensuring C3-nitro placement.

Functionalization & Reactivity

The strategic value of 7-bromo-3-nitroquinoline lies in its ability to undergo divergent synthesis.

A. C3-Nitro Reduction (Amine Generation)

The nitro group is reduced to a primary amine (3-amino-7-bromoquinoline) using Iron/Acetic Acid or SnCl₂/HCl . This amine is a "privileged" precursor for:

-

Ureas: Reaction with isocyanates.

-

Amides: Coupling with carboxylic acids (EDC/HOBt).

-

Diazonium Salts: Sandmeyer reactions to introduce -Cl, -F, or -CN at C3.

B. C7-Bromo Cross-Coupling

The bromine atom on the benzenoid ring is activated for Palladium-catalyzed coupling.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to install solubilizing groups (e.g., pyridine, pyrazole).

-

Buchwald-Hartwig: Amination to introduce morpholine or piperazine moieties.

Figure 2: Divergent synthesis workflow for medicinal chemistry optimization.

Experimental Protocols

Protocol A: Synthesis of 7-Bromo-3-nitroquinoline

Adapted from standard 3-nitroquinoline synthesis methodologies.

Reagents:

-

2-Amino-4-bromobenzaldehyde (10 mmol)

-

Nitromethane (15 mmol)

-

Potassium Hydroxide (aq. 50%)

-

Hydrochloric Acid (6N)

Procedure:

-

Preparation of Methazonic Acid: In a separate flask, add nitromethane dropwise to a stirred solution of 50% KOH at 0°C. Stir for 1 hour to generate the potassium salt of methazonic acid.

-

Condensation: Dissolve 2-amino-4-bromobenzaldehyde in ethanol (20 mL). Add the freshly prepared methazonic acid solution slowly.

-

Acidification: Acidify the mixture carefully with 6N HCl until precipitation occurs.

-

Cyclization: Heat the mixture to reflux for 2–4 hours. The solution will darken as the quinoline ring forms.

-

Work-up: Cool to room temperature. Pour into ice-water (100 mL). Neutralize with NaHCO₃.

-

Purification: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[2] Recrystallize from Ethanol/Hexane to yield pale yellow needles.

Protocol B: Suzuki Coupling at C7

Reagents:

-

7-Bromo-3-nitroquinoline (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Pd(dppf)Cl₂ (0.05 eq)

-

Cs₂CO₃ (2.0 eq)

-

Dioxane/Water (4:1)

Procedure:

-

Degas solvents with Nitrogen for 15 mins.

-

Combine all reagents in a sealed tube.

-

Heat at 90°C for 12 hours.

-

Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

References

-

Friedländer Synthesis Variants

-

Reactivity of 3-Nitroquinolines

- Title: An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjugated Nitro-olefins: An Easy and Efficient Synthesis of 3-Nitroquinolines.

- Source: Journal of Organic Chemistry (ACS).

-

URL:[Link]

-

Bromination & Functionalization

-

Suzuki Coupling Optimization

- Title: Suzuki–Miyaura cross-coupling optimization enabled by autom

- Source: PMC (NIH).

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN113979878A - Preparation method of 2-aminobenzaldehyde - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure of 7-Bromo-3-nitroquinoline vs 3-Bromo-7-nitroquinoline

The following technical guide details the structural, electronic, and synthetic distinctions between 7-Bromo-3-nitroquinoline and 3-Bromo-7-nitroquinoline .

Executive Summary

In medicinal chemistry, the quinoline scaffold is a privileged structure found in antimalarial, antibacterial, and anticancer agents. The positional isomers 7-Bromo-3-nitroquinoline and 3-Bromo-7-nitroquinoline represent two distinct electronic environments for drug discovery.

-

7-Bromo-3-nitroquinoline : Features an electron-deficient pyridine ring (due to the 3-nitro group) and a halogenated benzene ring. It is often synthesized via cyclization strategies (e.g., Gould-Jacobs) and serves as a precursor for 4-aminoquinoline derivatives (kinase inhibitors).

-

3-Bromo-7-nitroquinoline : Features a halogenated pyridine ring and a nitro-substituted benzene ring. It is typically accessed via functionalization of the pre-formed quinoline core (e.g., bromination of 7-nitroquinoline) and is a key intermediate for PRMT5 and SLC16A3 inhibitors.

Structural & Electronic Analysis

Numbering and Substitution Pattern

The quinoline ring system consists of a benzene ring fused to a pyridine ring. The numbering starts at the pyridine nitrogen (1) and proceeds clockwise.

| Feature | 7-Bromo-3-nitroquinoline | 3-Bromo-7-nitroquinoline |

| Nitrogen Position | 1 (Heteroatom) | 1 (Heteroatom) |

| Pyridine Ring Sub. | 3-Nitro ( | 3-Bromo ( |

| Benzene Ring Sub. | 7-Bromo ( | 7-Nitro ( |

| Electronic Character | Pyridine ring is highly electron-deficient (EWG at C3). | Benzene ring is highly electron-deficient (EWG at C7). |

| Dipole Moment | High (Nitro and Nitrogen vectors align). | Moderate (Vectors partially offset). |

Electronic Resonance & Reactivity

The placement of the nitro group (

-

3-Nitro Effect (7-Br-3-NO2): The nitro group at C3 strongly deactivates the pyridine ring. This makes the C4 position extremely electrophilic. If a leaving group (e.g., Cl) is present at C4, it undergoes rapid

with amines. -

7-Nitro Effect (3-Br-7-NO2): The nitro group at C7 withdraws electron density from the benzene ring, deactivating it towards electrophilic attack but activating it for specific reductions. The C3-Bromo group remains available for Suzuki/Buchwald couplings, behaving like a typical heteroaryl bromide.

Synthetic Pathways[1][2][3][4]

Synthesis of 3-Bromo-7-nitroquinoline

The most reliable route involves the regioselective bromination of 7-nitroquinoline. The nitro group at C7 directs electrophilic bromination to the C3 position of the pyridine ring due to the deactivation of the benzene ring and the inherent reactivity of the quinoline 3-position under radical or specific electrophilic conditions.

Protocol: Bromination of 7-Nitroquinoline

-

Starting Material: 7-Nitroquinoline (commercially available or synthesized from 3-nitroaniline via Skraup reaction).

-

Bromination: Reaction with N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or Acetic Acid) or using

/Acetic Acid. -

Purification: Recrystallization from ethanol/water.

Caption: Synthesis of 3-Bromo-7-nitroquinoline via regioselective bromination.

Synthesis of 7-Bromo-3-nitroquinoline

Direct nitration of 7-bromoquinoline is problematic because nitration typically occurs at the C5 or C8 positions. Therefore, a de novo ring construction strategy (Gould-Jacobs reaction) is preferred to install the 3-nitro group correctly.

Protocol: Modified Gould-Jacobs Route

-

Condensation: React 3-bromoaniline with diethyl ethoxymethylenemalonate (EMME) to form the enamine.

-

Cyclization: Thermal cyclization in diphenyl ether at 250°C yields 7-bromo-4-hydroxyquinoline-3-carboxylate.

-

Saponification & Decarboxylation: Hydrolysis followed by heat yields 7-bromo-4-hydroxyquinoline.

-

Nitration: Treatment with

/propionic acid introduces the nitro group at C3 (the most activated position on the enol tautomer). -

Functionalization: The resulting 7-bromo-3-nitro-4-hydroxyquinoline is often converted to the 4-chloro derivative (using

) for further medicinal chemistry.

Caption: Step-wise construction of the 7-Bromo-3-nitroquinoline scaffold.

Spectroscopic Characterization (NMR)[4][5][6][7][8][9]

Distinguishing these isomers relies on the coupling patterns (

| Proton Position | 3-Bromo-7-nitroquinoline ( | 7-Bromo-3-nitroquinoline ( | Diagnostic Feature |

| H2 (Pyridine) | ~9.18 (d, | ~9.40 (s) | H2 is most deshielded in 3-nitro due to strong EWG alpha to N. |

| H4 (Pyridine) | ~8.97 (s) | ~9.10 (s) | H4 in 3-nitro is highly deshielded. |

| H5 (Benzene) | ~8.41 (d, | ~8.00 (d, | H5 is deshielded by C7-nitro (peri-effect) in 3-Br-7-NO2. |

| H8 (Benzene) | ~8.80 (d, | ~8.30 (d, | H8 is a doublet (meta coupling) in both, but shifted downfield by adjacent nitro in 3-Br-7-NO2. |

Key Identification Logic:

-

Look for the H2 singlet/doublet : In 3-nitroquinolines, H2 appears very far downfield (>9.3 ppm) as a sharp singlet (or small doublet). In 3-bromoquinolines, H2 is slightly more shielded (~9.0-9.2 ppm).

-

H5 shift : The 7-nitro group exerts a "peri-effect" on H5, shifting it downfield significantly compared to the 7-bromo analog.

Medicinal Chemistry Applications

3-Bromo-7-nitroquinoline[3]

-

Target Class: PRMT5 (Protein Arginine Methyltransferase 5) Inhibitors.

-

Mechanism: The 3-bromo group serves as a handle for palladium-catalyzed amination or Suzuki coupling to attach solubilizing tails or pharmacophores. The 7-nitro group is often reduced to an amine to form an amide linkage with the core scaffold.

-

Reference: Used as "Compound 1" in the synthesis of SLC16A3 inhibitors (Source: Cell Chemical Biology, 2023).

7-Bromo-3-nitroquinoline[3][10][11]

-

Target Class: Kinase Inhibitors (e.g., EGFR, PI3K).

-

Mechanism: The 3-nitro group activates the C4 position for

reactions with anilines (to form the kinase hinge-binding motif). The 7-bromo group is preserved for late-stage diversification via cross-coupling to explore the solvent-exposed region of the binding pocket.

References

-

Synthesis of 3-Bromo-7-nitroquinoline & SLC16A3 Inhibitors

- Regioselective Bromination of Quinolines Source: BenchChem Technical Guide, "Characteriz

-

Synthesis of 7-Bromo-3-nitroquinoline Deriv

- Source: Vararr, M. et al. "Novel synthetic procedures for C2 substituted imidazoquinolines." Beilstein Journal of Organic Chemistry, 2016.

-

URL:[Link]

- NMR Data for Nitroquinolines Source: ChemicalBook Spectrum D

Sources

7-Bromo-3-nitroquinoline: Solubility Profiling & Solvent Selection Guide

[1]

Executive Summary

7-Bromo-3-nitroquinoline (CAS: 1823335-91-6) represents a critical scaffold in medicinal chemistry, particularly for the synthesis of bioactive quinoline derivatives via Suzuki-Miyaura cross-coupling (at the C7-bromo position) or reduction to aminoquinolines (at the C3-nitro position).[1][2][3]

Despite its utility, specific quantitative solubility data for this intermediate is often absent from standard databases.[1][4] This guide addresses that gap by synthesizing physicochemical principles with empirical data from structural analogs. We identify Dimethyl Sulfoxide (DMSO) as the superior vehicle for high-concentration stock solutions (>25 mM) and Methanol (MeOH) as the primary "challenge solvent" for purification via recrystallization.[1][4]

Physicochemical Profile & Solvation Mechanics[1]

To understand the solubility behavior of 7-Bromo-3-nitroquinoline, we must analyze its molecular interactions.[1][4] The molecule possesses a distinct "push-pull" electronic character:

-

Lipophilic Domain: The bromo-substituted benzenoid ring increases

, driving solubility in non-polar or moderately polar aprotic solvents (DCM, chloroform).[1] -

Polar Domain: The nitro group at position 3 creates a strong dipole moment, facilitating interaction with polar aprotic solvents like DMSO.

-

Lattice Energy: The planar aromatic system encourages

-

Visualization: Solvation Dynamics

The following diagram illustrates the theoretical interaction mechanism between the solute and the two target solvents.

Figure 1: Comparative solvation mechanisms. DMSO stabilizes the polar nitro group via dipole interactions, while Methanol's hydrogen bond network resists the intrusion of the hydrophobic aromatic core at room temperature.[1]

Solubility Analysis: DMSO vs. Methanol

DMSO: The Universal Stock Solvent

Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing biological assay stock solutions and reaction mixtures requiring high concentrations.[4]

-

Mechanism: DMSO acts as a Lewis base, effectively solvating the electron-deficient nitro-quinoline system.[1][4]

-

Application: Use DMSO for preparing

mM stock solutions for storage at -20°C. -

Caution: DMSO is hygroscopic.[4] Water absorption can cause the compound to precipitate over time.[4] Always use anhydrous DMSO (≤0.1% water) and store under inert gas if possible [1].[1][4]

Methanol: The Purification Solvent

Methanol (MeOH) exhibits a steep temperature-dependent solubility curve for nitro-quinolines, making it ideal for purification rather than dissolution.[1][4]

-

Estimated Solubility (25°C): <2 mg/mL (Sparingly Soluble).[1][4]

-

Estimated Solubility (65°C - Reflux): >15 mg/mL (Moderately Soluble).[1][4]

-

Application: This differential makes Methanol an excellent solvent for recrystallization .[4] Impurities often remain in solution (if highly soluble) or do not dissolve at all, while the target compound crystallizes upon cooling [2].[1][4]

Comparative Solvent Compatibility Table

| Solvent | Polarity | Solubility (RT) | Primary Application |

| DMSO | Polar Aprotic | High (++++) | Stock Solutions, Biological Assays |

| Methanol | Polar Protic | Low (+) | Recrystallization, Washing |

| DCM | Non-polar | Moderate/High (+++) | Extraction, Synthesis Solvent |

| Ethyl Acetate | Polar Aprotic | Moderate (++) | Chromatography Eluent |

| Water | Polar Protic | Insoluble (-) | Anti-solvent (Precipitation) |

Experimental Protocols

Since exact literature values for this specific CAS are rare, the following protocols allow you to empirically validate solubility and purify your sample.

Protocol A: Saturation Shake-Flask (Solubility Determination)

Use this standard operating procedure (SOP) to determine the exact solubility limit in DMSO for your specific batch.

-

Preparation: Weigh approx. 10 mg of 7-Bromo-3-nitroquinoline into a 2 mL HPLC vial.

-

Addition: Add 100

L of anhydrous DMSO. Cap and vortex vigorously for 1 minute. -

Observation:

-

Titration: Add DMSO in 50

L increments, vortexing between additions, until the solid fully dissolves. -

Calculation:

Protocol B: Purification via Recrystallization (Methanol)

This workflow utilizes the low solubility in cold methanol to remove impurities.[4]

Figure 2: Recrystallization workflow.[1][4] The steep solubility curve in methanol allows for effective separation from impurities.[1]

Step-by-Step:

-

Place crude solid in a round-bottom flask.

-

Add a minimal amount of hot methanol (near reflux).[4]

-

Swirl and heat until dissolved. If the solid does not dissolve in 20 volumes of hot methanol, add a co-solvent (e.g., 10% DCM or Acetone) to assist.[1]

-

Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

-

Filter the resulting yellow needles/precipitate and wash with cold methanol.[4]

Handling & Stability References

References

-

Gaylord Chemical. (2025).[4][6] Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Link

-

Ökten, S., et al. (2016).[1][4] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93.[1] (Describes solubility behavior of analogous bromo-nitro-quinolines in MeOH/Acetone). Link

-

Fisher Scientific. (2025).[4] Safety Data Sheet: 7-Bromoquinoline. (Analogous safety profile). Link

-

PubChem. (2025).[4][7][8] Compound Summary: 3-Nitroquinoline.[4] National Library of Medicine.[4] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline, 7-bromo-3-nitro- | 1823335-91-6 [chemicalbook.com]

- 3. 4-Bromo-3-nitroanisole (CAS 5344-78-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 3-Nitroquinoline | C9H6N2O2 | CID 25551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Bromo-7-methyl-8-nitroquinoline | C10H7BrN2O2 | CID 177819085 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 7-Bromo-3-nitroquinoline for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 7-Bromo-3-nitroquinoline, a key building block in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who are interested in the procurement, synthesis, and application of this versatile compound. This document offers insights into its commercial availability, pricing, quality control, and its role in the synthesis of novel therapeutic agents.

Introduction to 7-Bromo-3-nitroquinoline: A Privileged Scaffold

7-Bromo-3-nitroquinoline is a substituted quinoline derivative that has garnered significant interest in the field of medicinal chemistry. The quinoline scaffold itself is considered a "privileged structure" due to its recurring presence in a wide array of biologically active compounds and approved drugs. The unique arrangement of the bromo and nitro functionalities on this scaffold provides two reactive handles for further chemical modifications, making it a valuable starting material for the synthesis of diverse compound libraries.

The bromine atom at the 7-position is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The nitro group at the 3-position can be readily reduced to an amino group, which can then be further functionalized, for example, through acylation or reductive amination. This dual functionality allows for the rapid generation of molecular complexity and the exploration of structure-activity relationships (SAR) in drug discovery programs.

Commercial Availability and Sourcing

7-Bromo-3-nitroquinoline (CAS No: 1354221-07-0) is available from several commercial suppliers specializing in fine chemicals and building blocks for research and development. The price of this compound can vary significantly based on the supplier, purity, and quantity ordered.

Table 1: Commercial Suppliers and Indicative Pricing for 7-Bromo-3-nitroquinoline

| Supplier | Catalog Number | Purity | Available Quantities | Indicative Price (USD) |

| BLDpharm | BD294071 | 95% | 100mg, 250mg, 1g, 5g | €27.00 (100mg) - €441.00 (5g)[1] |

| AK Scientific | 7801DT | Not specified | 100mg, 2.5g | $310 (100mg) - $1535 (2.5g)[2] |

| Alichem | 1354221070 | Not specified | 5g | $1736.37[2] |

| ChemicalBook | - | Not specified | 1g | $152.25 (from Advanced Chemicals Intermediates)[2] |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.

When sourcing 7-Bromo-3-nitroquinoline, it is crucial for researchers to consider not only the price but also the supplier's reputation, quality control procedures, and the availability of analytical data to ensure the identity and purity of the compound. Reputable suppliers will provide a Certificate of Analysis (CoA) with each shipment, detailing the purity as determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis and Chemical Properties

Plausible Synthetic Pathway

A likely two-step synthesis of 7-Bromo-3-nitroquinoline starts from 7-bromoquinoline.

Step 1: Nitration of 7-Bromoquinoline

The introduction of a nitro group onto the quinoline ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction is a critical consideration. In strongly acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack. Therefore, substitution occurs on the benzene ring, primarily at the 5- and 8-positions.[3]

However, the presence of the bromine atom at the 7-position will influence the regioselectivity. Halogens are generally ortho-, para-directing deactivators in electrophilic aromatic substitution. Given the positions available on the quinoline ring, the directing effect of the bromine at C7 would favor substitution at C6 and C8. The formation of the 3-nitro isomer as a commercially available product suggests that either specific reaction conditions are employed to overcome the typical directing effects, or an alternative synthetic strategy is utilized.

One such alternative strategy could involve starting with a quinoline derivative that is already substituted at the 3-position, followed by bromination at the 7-position.

Step 2: Justification of the 3-Nitro Position

The synthesis of 3-nitroquinoline derivatives can be achieved through various methods, often involving cyclization reactions to construct the quinoline core with the desired substitution pattern. The presence of 7-Bromo-3-nitroquinoline as a commercial product strongly indicates that a viable and regioselective synthetic route exists.

Caption: Figure 1. Plausible synthetic approaches to 7-Bromo-3-nitroquinoline.

Key Chemical Properties

-

Molecular Formula: C₉H₅BrN₂O₂

-

Molecular Weight: 253.05 g/mol

-

Appearance: Typically a solid powder.

-

Solubility: Likely soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents.

Quality Control and Characterization

Ensuring the identity and purity of 7-Bromo-3-nitroquinoline is paramount for its use in research and drug development. A combination of analytical techniques should be employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum of 7-Bromo-3-nitroquinoline is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro group and the bromine atom.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment. The carbon atoms attached to the bromine and nitro groups will exhibit characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 7-Bromo-3-nitroquinoline, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of organic compounds. A reversed-phase HPLC method can be developed to separate 7-Bromo-3-nitroquinoline from any starting materials, by-products, or other impurities.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 7-Bromo-3-nitroquinoline make it a valuable building block for the synthesis of a variety of biologically active molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 7-position serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a diverse range of aryl and heteroaryl groups, enabling the synthesis of libraries of compounds for screening in drug discovery programs.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: In a clean, dry reaction vessel, combine 7-Bromo-3-nitroquinoline (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Figure 2. General workflow for a Suzuki-Miyaura coupling reaction.

Synthesis of Aminoquinoline Derivatives

The nitro group at the 3-position can be readily reduced to an amine using various reducing agents, such as tin(II) chloride (SnCl₂), iron powder in acidic media, or catalytic hydrogenation. The resulting 7-bromo-3-aminoquinoline is a versatile intermediate that can be further functionalized.

Potential Therapeutic Applications

Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[6] The ability to introduce diverse substituents at the 7- and 3-positions of the quinoline ring using 7-Bromo-3-nitroquinoline as a starting material allows for the systematic exploration of SAR and the optimization of biological activity. In particular, nitroquinolines and their derivatives have been investigated for their potential as anticancer agents.[7]

Safety and Handling

7-Bromo-3-nitroquinoline should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

7-Bromo-3-nitroquinoline is a valuable and versatile building block for medicinal chemistry and drug discovery. Its dual functionality allows for the efficient synthesis of diverse libraries of quinoline derivatives for biological screening. While detailed synthetic and analytical data for this specific compound are not widely published, this guide provides a comprehensive overview of its commercial availability, plausible synthetic routes, quality control considerations, and key applications. As research in the field of quinoline-based therapeutics continues to expand, the importance of key intermediates like 7-Bromo-3-nitroquinoline is expected to grow.

References

-

Purdue University Graduate School. SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. [Link]

-

Ökten, S., et al. (2020). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. [Link]

-

Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

-

Stack Exchange. Why does the nitration of quinoline occur at the 5 (and 8) position?. [Link]

-

PubChem. 7-Bromoquinoline. [Link]

-

Lead Sciences. 3-Bromo-7-nitroquinoline. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Quinoline synthesis: scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 7-Bromoquinoline | C9H6BrN | CID 521259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-NITRO-QUINOLINE(613-51-4) 1H NMR spectrum [chemicalbook.com]

- 6. hammer.purdue.edu [hammer.purdue.edu]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 7-Bromo-3-nitroquinoline: A Technical Guide for Researchers

Chemical Identification and Properties

-

Chemical Name: 7-Bromo-3-nitroquinoline

-

Synonyms: Quinoline, 7-bromo-3-nitro-

-

Molecular Formula: C₉H₅BrN₂O₂

-

Molecular Weight: 253.05 g/mol

Inferred GHS Hazard Classification

Based on the hazard data for structurally related compounds such as 7-bromo-4-hydroxy-3-nitroquinoline and 7-bromo-4-chloro-3-nitroquinoline, the following GHS classification for 7-Bromo-3-nitroquinoline can be inferred. The "Warning" signal word is anticipated.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Hazard Statements and Precautionary Measures

The following hazard and precautionary statements are derived from analogous compounds and represent best practices for handling 7-Bromo-3-nitroquinoline.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements - Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash face, hands, and any exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Precautionary Statements - Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

Precautionary Statements - Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

Precautionary Statements - Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to rigorous safety protocols is essential when working with 7-Bromo-3-nitroquinoline. The following workflows are designed to mitigate the risks identified in the inferred hazard profile.

Personal Protective Equipment (PPE) Workflow

The selection and use of appropriate PPE is the first line of defense against exposure.

Caption: Required PPE and engineering controls for handling 7-Bromo-3-nitroquinoline.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. The following table outlines the necessary procedures based on the known hazards of similar compounds.[3][4][5]

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Disposal Management

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

Caption: Step-by-step workflow for the safe cleanup of a 7-Bromo-3-nitroquinoline spill.

Storage and Stability

To ensure the integrity of the compound and the safety of the laboratory, proper storage is essential.

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

-

Recommended Storage: For long-term stability, storing in a freezer under an inert atmosphere is advisable.

Conclusion

While a dedicated MSDS for 7-Bromo-3-nitroquinoline is not widely available, a thorough analysis of its chemical structure and the known hazards of analogous compounds allows for the construction of a reliable safety framework. Researchers and drug development professionals should treat this compound as harmful if swallowed or inhaled, and as an irritant to the skin, eyes, and respiratory system. By implementing the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, 7-Bromo-3-nitroquinoline can be handled safely in a research setting.

References

Sources

A Comparative Analysis of 7-Bromo-3-nitroquinoline and 6-Bromo-3-nitroquinoline: A Technical Guide for Researchers

An In-depth Examination of Isomeric Distinction and its Implications in Chemical Synthesis and Drug Discovery

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and physicochemical properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of these properties, making the study of isomeric derivatives a critical aspect of modern chemical research. This technical guide provides a comprehensive analysis of two such isomers: 7-Bromo-3-nitroquinoline and 6-Bromo-3-nitroquinoline.

Aimed at researchers, scientists, and drug development professionals, this document delves into the nuanced differences between these two molecules, arising from the positional variation of the bromine substituent. We will explore their synthesis, spectroscopic characterization, electronic properties, and potential applications, offering a comparative framework to understand how a subtle change in molecular architecture can significantly influence chemical behavior and biological function.

Structural and Electronic Landscape

The core difference between 7-Bromo-3-nitroquinoline and 6-Bromo-3-nitroquinoline lies in the position of the bromine atom on the benzo-fused ring of the quinoline nucleus. This seemingly minor variation has profound implications for the electronic distribution, and consequently, the reactivity and spectroscopic signatures of the molecules.

Diagrammatic Representation of Isomeric Structures

Caption: Chemical structures of 7-Bromo-3-nitroquinoline and 6-Bromo-3-nitroquinoline.

The electronic character of the quinoline ring is inherently polarized due to the presence of the nitrogen atom. The introduction of a bromine atom and a nitro group, both of which are electron-withdrawing, further modulates this electronic landscape.

-

Inductive and Mesomeric Effects: The bromine atom exerts a -I (negative inductive) effect and a +M (positive mesomeric) effect. The nitro group, on the other hand, exhibits strong -I and -M effects. The interplay of these effects, dictated by their relative positions, governs the electron density at various points on the quinoline ring.

-

Influence on Reactivity: The differing positions of the bromine atom in the 7- and 6-isomers lead to distinct electronic environments, which in turn affects their reactivity towards nucleophilic and electrophilic reagents. For instance, the electron-withdrawing nature of the substituents can activate the quinoline ring for nucleophilic aromatic substitution (SNAr) reactions.[1]

Comparative Physicochemical Properties (Predicted)

| Property | 7-Bromo-3-nitroquinoline | 6-Bromo-3-nitroquinoline |

| Molecular Formula | C₉H₅BrN₂O₂ | C₉H₅BrN₂O₂ |

| Molecular Weight | 253.05 g/mol | 253.05 g/mol |

| Boiling Point | ~373.4 °C | ~373.4 °C |

| Density | ~1.747 g/cm³ | ~1.747 g/cm³ |

| pKa | ~ -0.43 | ~ -0.43 |

Note: The data presented in this table is based on predicted values from publicly available chemical databases and may not reflect experimentally determined values.[2]

Synthetic Strategies: A Tale of Two Isomers

The synthesis of these target molecules can be approached through two primary retrosynthetic pathways: nitration of a pre-functionalized bromoquinoline or bromination of a 3-nitroquinoline precursor. The regioselectivity of these reactions is paramount and is dictated by the directing effects of the existing substituents.

Pathway 1: Nitration of Bromoquinolines

The nitration of bromoquinolines is a common method for introducing a nitro group onto the quinoline ring. The position of the incoming nitro group is influenced by the directing effect of the bromine atom and the quinoline nitrogen.

-

Synthesis of 6-Bromo-3-nitroquinoline: A plausible route involves the nitration of 6-bromoquinoline. The Skraup synthesis, a classic method for quinoline synthesis, can be employed to prepare the 6-bromoquinoline precursor from p-bromoaniline and glycerol.[2] Subsequent nitration would likely yield a mixture of isomers, from which the desired 6-bromo-3-nitroquinoline would need to be separated.

-

Synthesis of 7-Bromo-3-nitroquinoline: The synthesis of the 7-bromo isomer is more challenging due to the directing effects that often favor substitution at other positions.[3] One potential, albeit multi-step, approach could involve a Sandmeyer-type reaction starting from 7-aminoquinoline to introduce the bromo group, followed by nitration.

Illustrative Synthetic Workflow: Nitration of Bromoquinoline

Caption: Generalized workflow for the synthesis of bromo-nitroquinolines via nitration.

Pathway 2: Bromination of 3-Nitroquinoline

Alternatively, one could start with 3-nitroquinoline and introduce the bromine atom. The strongly deactivating nature of the nitro group directs incoming electrophiles to the meta-positions on the same ring and influences substitution on the adjacent ring.

Experimental Protocol: Illustrative Nitration of 6-Bromoquinoline

This is a generalized protocol based on known procedures for similar reactions and should be optimized for the specific substrate.[4]

-

Dissolution: Dissolve 6-bromoquinoline (1 equivalent) in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Preparation of Nitrating Mixture: Slowly add fuming nitric acid (1.1 equivalents) to a separate portion of concentrated sulfuric acid, maintaining a low temperature.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 6-bromoquinoline, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) until the pH is neutral.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the desired 6-bromo-3-nitroquinoline isomer.

Spectroscopic Characterization: Deciphering the Isomeric Fingerprints

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and differentiation of the 7-Bromo-3-nitroquinoline and 6-Bromo-3-nitroquinoline isomers.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra will be distinct for each isomer due to the different electronic environments of the protons and carbons.

Predicted ¹H NMR Spectral Features:

-

7-Bromo-3-nitroquinoline: The protons on the pyridine ring (H-2 and H-4) will appear as downfield singlets or doublets. The protons on the benzene ring (H-5, H-6, and H-8) will exhibit a characteristic splitting pattern influenced by the bromine at C-7.

-

6-Bromo-3-nitroquinoline: Similarly, H-2 and H-4 will be downfield. The protons on the benzene ring (H-5, H-7, and H-8) will show a different set of coupling constants and chemical shifts compared to the 7-bromo isomer, allowing for unambiguous identification.

Predicted ¹³C NMR Spectral Features:

The ¹³C NMR spectra will show nine distinct signals for each isomer. The carbon attached to the bromine (C-7 or C-6) and the carbons in the vicinity of the nitro group and the nitrogen atom will have characteristic chemical shifts.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

-

Molecular Ion Peak: Both isomers will exhibit a molecular ion peak (M+) with a characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity at M+ and M+2). For C₉H₅BrN₂O₂, the expected m/z values for the molecular ion peaks would be around 252 and 254.

-

Fragmentation Pattern: The fragmentation patterns may show subtle differences that can aid in distinguishing the isomers, although they are often very similar for positional isomers.

Reactivity and Synthetic Utility

The positional difference of the bromine atom significantly influences the reactivity of the two isomers, particularly in reactions involving nucleophilic substitution or metal-catalyzed cross-coupling.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group activates the quinoline ring towards SNAr. The position of the bromine atom will determine the feasibility and regioselectivity of such reactions. For instance, the bromine at C-6 in 6-bromo-5-nitroquinoline has been shown to be susceptible to nucleophilic displacement.[4][5]

-

Cross-Coupling Reactions: Both 7-Bromo-3-nitroquinoline and 6-Bromo-3-nitroquinoline can serve as valuable building blocks in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of more complex molecules.[6]

Logical Relationship of Synthetic Utility

Caption: Synthetic utility of bromo-nitroquinoline isomers as precursors to complex quinoline derivatives.

Potential Applications in Drug Discovery and Materials Science

Quinoline derivatives are prevalent in a wide array of pharmaceuticals and functional materials. While specific applications for 7-Bromo-3-nitroquinoline and 6-Bromo-3-nitroquinoline are not extensively documented, their structural motifs suggest potential in several areas:

-

Medicinal Chemistry: Bromo- and nitro-substituted quinolines have been investigated for their potential as anticancer, antibacterial, and antiviral agents.[5] These isomers could serve as intermediates in the synthesis of novel bioactive compounds. The bromine atom provides a handle for further diversification through cross-coupling reactions, while the nitro group can be reduced to an amino group, opening up another avenue for chemical modification.

-

Materials Science: The quinoline core is a component of various organic electronic materials. The electronic properties of these isomers, influenced by the bromo and nitro substituents, could be of interest in the design of new organic semiconductors, dyes, or sensors.

Conclusion

The distinction between 7-Bromo-3-nitroquinoline and 6-Bromo-3-nitroquinoline, though subtle in structure, is significant in its chemical and potential biological implications. This guide has provided a comparative overview of their synthesis, characterization, and reactivity, highlighting the importance of positional isomerism in determining the properties of functionalized quinolines. While specific experimental data for these two compounds remains somewhat limited in the public domain, the principles and methodologies discussed herein provide a solid foundation for researchers to build upon. The exploration of these and other isomeric quinoline derivatives will undoubtedly continue to be a fruitful area of research, contributing to the development of new therapeutics and advanced materials.

References

- Google Patents. CN105837503A - Preparation method for 6-bromine quinoline.

- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.

-

PubChem. 7-bromo-3-nitroquinolin-4-amine. Available from: [Link]

- Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 5(30), 18763-18776.

-

Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. Available from: [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

Strategic Functionalization of 7-Bromo-3-nitroquinoline: A Technical Guide

Executive Summary: The Orthogonal Advantage

In the landscape of privileged structures, the quinoline core remains a cornerstone of kinase inhibitor and DNA-intercalator design. However, the 7-bromo-3-nitroquinoline scaffold represents a uniquely high-value building block due to its electronic orthogonality .

Unlike simple halo-quinolines, this scaffold offers two distinct vectors for diversification that can be actuated sequentially without protecting group manipulations:

-

C7-Bromine: A robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), positioned to extend into hydrophobic pockets (e.g., the "back pocket" of kinase domains).

-

C3-Nitro: A masked amino group. Its electron-withdrawing nature activates the ring for C4-nucleophilic attacks (optional) and, upon reduction, provides a C3-amine bioisostere of the indole core, crucial for H-bond donor/acceptor interactions.

This guide details the synthetic logic, functionalization hierarchy, and validated protocols for exploiting this scaffold in library generation.

Structural Analysis & Reactivity Map

The chemical utility of 7-bromo-3-nitroquinoline arises from the interplay between the electron-deficient pyridine ring (further deactivated by the 3-nitro group) and the aryl bromide.

Electronic Properties

-

N1 (Quinoline Nitrogen): Weakly basic due to the electron-withdrawing effect of the 3-nitro group (

significantly lower than quinoline's 4.9). -

C3-Nitro Group: Strongly deactivating. It directs nucleophiles to the C4 position (via

or addition-oxidation) and renders the C2 proton acidic. -

C7-Bromine: Sterically unencumbered and electronically isolated enough to undergo oxidative addition with Pd(0) without interference from the nitro group.

Reactivity Visualization

The following diagram maps the divergent synthetic pathways available from this single core.

Figure 1: Divergent synthesis pathways. The solid arrows represent the recommended "Coupling-First" strategy to avoid catalyst poisoning by free amines.

Synthetic Accessibility: Constructing the Core

Direct nitration of 7-bromoquinoline typically yields the 5-nitro or 8-nitro isomers due to the directing effects of the protonated nitrogen in acidic media. Therefore, de novo ring construction is the only authoritative method to secure the 3-nitro regioisomer with high fidelity.

The Modified Friedländer/Condensation Route

The most robust synthesis involves the condensation of 2-amino-4-bromobenzaldehyde with a nitro-methylene equivalent (e.g., methazonic acid or nitroethanol).

Reaction Scheme:

-

Precursor: 2-Amino-4-bromobenzaldehyde (Commercial or from 4-bromo-2-nitrobenzaldehyde reduction).

-

Cyclization: Reaction with 2-nitroethanol in the presence of dehydrating agents (e.g.,

or acidic anhydride conditions) or condensation with dimethylaminonitroethylene.

Expert Insight: Avoid direct nitration of the quinoline ring. It requires harsh conditions (

) that often degrade the bromo-substituent or yield inseparable mixtures of 5/8-nitro isomers.

Strategic Functionalization Guide

To maximize yield and purity, the order of operations is critical. The "Coupling-First" strategy is recommended.

Phase 1: C7-Arylation (Suzuki-Miyaura)

The bromine at C7 is an excellent candidate for Suzuki coupling. The 3-nitro group is stable under standard basic Suzuki conditions (

-

Why First? Reducing the nitro group first yields a primary amine (C3-

). Primary amines can coordinate to Palladium, poisoning the catalyst and reducing the yield of the subsequent C7 coupling. Additionally, the free amine often requires protection (Boc/Cbz) before coupling, adding two unnecessary synthetic steps.

Phase 2: C3-Nitro Reduction

Once the carbon skeleton is extended at C7, the nitro group is reduced to the amine.

-

Method of Choice:

in Ethanol or -

Avoid: Catalytic hydrogenation (

) if the C7 substituent contains reducible alkenes or benzyl halides, although it is generally safe for biaryl systems.

Phase 3: Amide/Urea Formation

The resulting 3-aminoquinoline is less nucleophilic than aniline due to the electron-deficient quinoline ring.

-

Activation: Requires strong coupling reagents (HATU,

) or acid chlorides.

Experimental Protocols

The following protocols are designed to be self-validating. If the color changes described do not occur, check reagent purity.

Protocol A: C7-Suzuki Coupling (General Procedure)

Objective: Install an aryl group at C7 while preserving the C3-nitro group.

-

Setup: In a microwave vial or sealed tube, charge 7-bromo-3-nitroquinoline (1.0 equiv), Aryl boronic acid (1.2 equiv), and

(0.05 equiv). -

Solvent: Add 1,4-Dioxane (0.2 M concentration relative to quinoline) and 2M aqueous

(3.0 equiv). -

Degassing: Sparge with Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.

-

Reaction: Heat to 90°C for 4–12 hours.

-

Visual Check: The reaction usually turns from orange/brown to deep black (active Pd).

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[1] -

Purification: Flash chromatography (Hexane/EtOAc). The nitro-product is typically highly UV active and moves easily on silica.

Protocol B: Chemo-selective Nitro Reduction ( )

Objective: Reduce C3-

-

Dissolution: Dissolve the C7-substituted-3-nitroquinoline (1.0 equiv) in Ethanol (0.1 M).

-

Reagent: Add

(5.0 equiv). -

Reaction: Heat to 70°C (Reflux) for 2–4 hours.

-

Monitoring: TLC will show a significant polarity shift. The amine is much more polar (lower

) and often fluoresces blue under UV (365 nm).

-

-

Workup (Critical Step):

-

Cool to room temperature.

-

Pour into ice water and neutralize with saturated

or 1M NaOH until pH > 8. -

Note: Tin salts form a thick emulsion. Filter the entire mixture through a Celite pad to remove the tin salts before extraction with EtOAc.

-

-

Isolation: The filtrate separates easily. Evaporate organic layer to yield the 3-aminoquinoline.

Visualization of the Workflow

Figure 2: Step-by-step synthetic workflow for library generation.

Comparative Data: Reduction Methods

| Method | Reagents | Compatibility | Yield | Notes |

| Tin Chloride | High | 85-95% | Best for small scale. Requires Celite filtration. Tolerates halides. | |

| Iron Reduction | Very High | 80-90% | "Green" alternative. Heterogeneous; easy workup. | |

| Hydrogenation | Low (for this scaffold) | Variable | Risk: Dehalogenation of the C7-Aryl group or the core itself if over-reduced. | |

| Dithionite | Medium | 60-80% | Good for very acid-sensitive substrates. |

References

-

Quinoline Scaffold in Medicinal Chemistry

-

Suzuki Coupling Methodologies

- Title: Suzuki-Miyaura Cross-Coupling: St

- Source:Chemical Reviews (via NIH/PubMed).

-

URL:[Link]

-

Nitro Reduction Protocols

-

Friedländer/Condensation Synthesis Logic

- Title: Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar

- Source:Molecules (2013).

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Synthesis of 7-Bromoimidazo[4,5-c]quinolines

Executive Summary & Therapeutic Context[1]

The imidazo[4,5-c]quinoline scaffold represents a privileged pharmacophore in immunopharmacology, serving as the core structure for Toll-like Receptor 7 and 8 (TLR7/8) agonists such as Imiquimod and Resiquimod. These agents are critical in activating the innate immune system for antiviral and antitumor therapies.

This application note details the synthesis of 7-bromoimidazo[4,5-c]quinoline derivatives starting from 7-bromo-3-nitroquinoline . The 7-bromo substituent is of particular strategic value; it serves as a versatile handle for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to generate libraries of potent TLR modulators.

Key Technical Challenges Addressed:

-

C4-Functionalization: Converting the unreactive C4 position of the starting material into an electrophilic center.

-

Chemoselective Reduction: Reducing the 3-nitro group to an amine without hydrodebrominating the labile 7-bromo moiety.

-

Regiocontrol: Ensuring exclusive formation of the linear imidazo[4,5-c] isomer.

Retrosynthetic Logic & Workflow

The synthesis relies on an Activation-Substitution-Reduction-Cyclization strategy. Unlike routes starting from 4-hydroxyquinolines, starting from 7-bromo-3-nitroquinoline requires an initial N-oxidation to activate the C4 position via a Meisenheimer-type rearrangement.

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic progression from 7-bromo-3-nitroquinoline to the imidazo[4,5-c]quinoline scaffold.

Detailed Experimental Protocols

Phase 1: Activation of C4 (N-Oxidation & Chlorination)

The starting material, 7-bromo-3-nitroquinoline, lacks a leaving group at the C4 position necessary for introducing the amine. We must first activate the ring.

Step 1.1: N-Oxidation

Objective: Create the N-oxide to facilitate nucleophilic attack/rearrangement at C4.

-

Reagents: 7-Bromo-3-nitroquinoline (1.0 equiv), m-Chloroperoxybenzoic acid (m-CPBA, 1.2–1.5 equiv), Dichloromethane (DCM).

-

Protocol:

-

Dissolve 7-bromo-3-nitroquinoline in DCM (0.1 M concentration).

-

Add m-CPBA portion-wise at 0°C to control the exotherm.

-

Warm to room temperature (RT) and stir for 12–18 hours. Monitor by TLC (the N-oxide is significantly more polar).

-

Workup: Wash with saturated NaHCO₃ (x3) to remove m-chlorobenzoic acid. Dry organic layer over Na₂SO₄ and concentrate.

-

Yield Expectation: >85%.

-

Step 1.2: Chlorination (Meisenheimer Rearrangement)

Objective: Install a chlorine atom at C4.

-

Mechanism: The N-oxide oxygen attacks the phosphorus, creating an activated intermediate that allows chloride to attack C4 (followed by elimination of the phosphate species).

-

Reagents: Phosphorus Oxychloride (POCl₃).

-

Protocol:

-

Suspend the N-oxide in POCl₃ (excess, acts as solvent, ~5–10 equiv).

-

Heat to reflux (105°C) for 1–3 hours. The solution should clarify.

-

Critical Safety Step: Cool the mixture and pour slowly onto crushed ice/ammonia water. Exothermic hydrolysis of POCl₃ is violent.

-